

An In-depth Technical Guide to the Synthesis of Methyl Aminomethanimidothioate Hydroiodide

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Compound of Interest

Compound Name: *Methyl aminomethanimidothioate hydroiodide*

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This technical guide provides a comprehensive overview of the synthesis of **methyl aminomethanimidothioate hydroiodide**, a versatile reagent also known as S-methylisothiurea hydroiodide. This compound serves as a crucial building block in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, including alkyl/acyl guanidines and pyrimidine derivatives.^{[1][2][3]} This document outlines the primary synthesis pathway, detailed experimental protocols, and relevant quantitative data.

Core Synthesis Pathway: S-Alkylation of Thiourea

The most prevalent and straightforward pathway for the synthesis of **methyl aminomethanimidothioate hydroiodide** is the S-alkylation of thiourea.^[4] This reaction involves the nucleophilic attack of the sulfur atom in thiourea on a methylating agent. For the preparation of the hydroiodide salt, methyl iodide is the reagent of choice.^[5] The overall reaction is robust and proceeds with good efficiency.

The synthesis can be conceptually broken down into the following key stages:

- **Reaction Setup:** Thiourea is dissolved in a suitable solvent, typically an alcohol such as methanol or ethanol, to facilitate the reaction.

- **S-Methylation:** Methyl iodide is added to the thiourea solution. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide ion.
- **Product Formation:** The resulting product is the stable S-methylisothiuronium iodide salt, also known as **methyl aminomethanimidothioate hydroiodide**.
- **Isolation and Purification:** The product, being a salt, often precipitates from the reaction mixture upon cooling or with the addition of a less polar co-solvent. It can then be isolated by filtration and purified by recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of **methyl aminomethanimidothioate hydroiodide** and related salts.

Parameter	Value	Notes and References
Molecular Formula	C ₂ H ₇ IN ₂ S	[6]
Molecular Weight	218.06 g/mol	[1][6]
Melting Point	82 °C	[1]
CAS Number	4338-95-8	[1][2][3][6][7]
Typical Yield (Sulfate Salt)	79-84%	Based on the synthesis of the sulfate salt using methyl sulfate.[8]

Experimental Protocols

While a specific detailed protocol for the hydroiodide salt was not found in a single source, the following procedure is a well-established method for the analogous S-methylation of thiourea to form the sulfate salt, which can be adapted for the synthesis of the hydroiodide salt by substituting methyl sulfate with methyl iodide.

Key Experiment: Synthesis of S-Methylisothiourea Sulfate (Adaptable for Hydroiodide)

This protocol is based on the procedure published in Organic Syntheses for the preparation of S-methylisothiourea sulfate.[8]

Materials:

- Thiourea (finely divided)
- Methyl Iodide (in place of methyl sulfate)
- Methanol or Ethanol (as solvent)
- Diethyl ether (for precipitation/washing)
- Round-bottomed flask
- Reflux condenser
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)

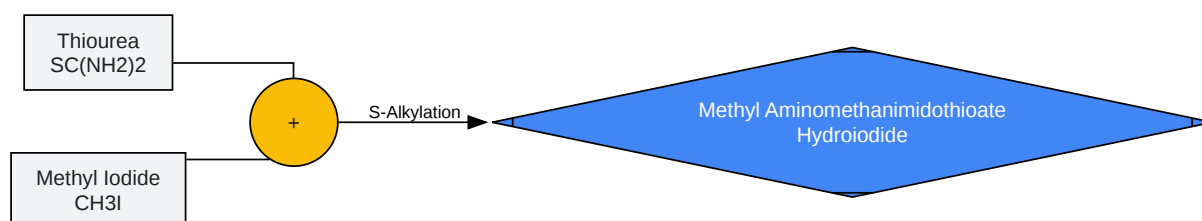
Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser and a stirrer, dissolve thiourea in a suitable amount of methanol. For guidance, the synthesis of the sulfate salt uses 152 g of thiourea in 70 cc of water, which is then supplemented with ethanol.[8] A similar molar concentration in methanol would be a good starting point.
- **Addition of Methylating Agent:** Slowly add a stoichiometric equivalent of methyl iodide to the stirred thiourea solution. The reaction is expected to be exothermic.
- **Reaction:** The mixture is then typically stirred at room temperature or gently heated under reflux to ensure the completion of the reaction. Reaction times can vary, but monitoring by techniques like TLC can be employed. For the sulfate salt, the mixture is refluxed for one hour after the initial vigorous reaction.[8]

- Crystallization and Isolation: After the reaction is complete, the mixture is allowed to cool. The product may crystallize out upon cooling. If not, the addition of a less polar solvent like diethyl ether can induce precipitation.[9]
- Filtration and Washing: The precipitated solid is collected by suction filtration. The filter cake is washed with small portions of cold solvent (e.g., a mixture of methanol and diethyl ether or just diethyl ether) to remove any unreacted starting materials and impurities.[8][9]
- Drying: The purified **methyl aminomethanimidothioate hydroiodide** is then dried, for instance, in a vacuum oven at a moderate temperature.

Visualized Pathways and Workflows

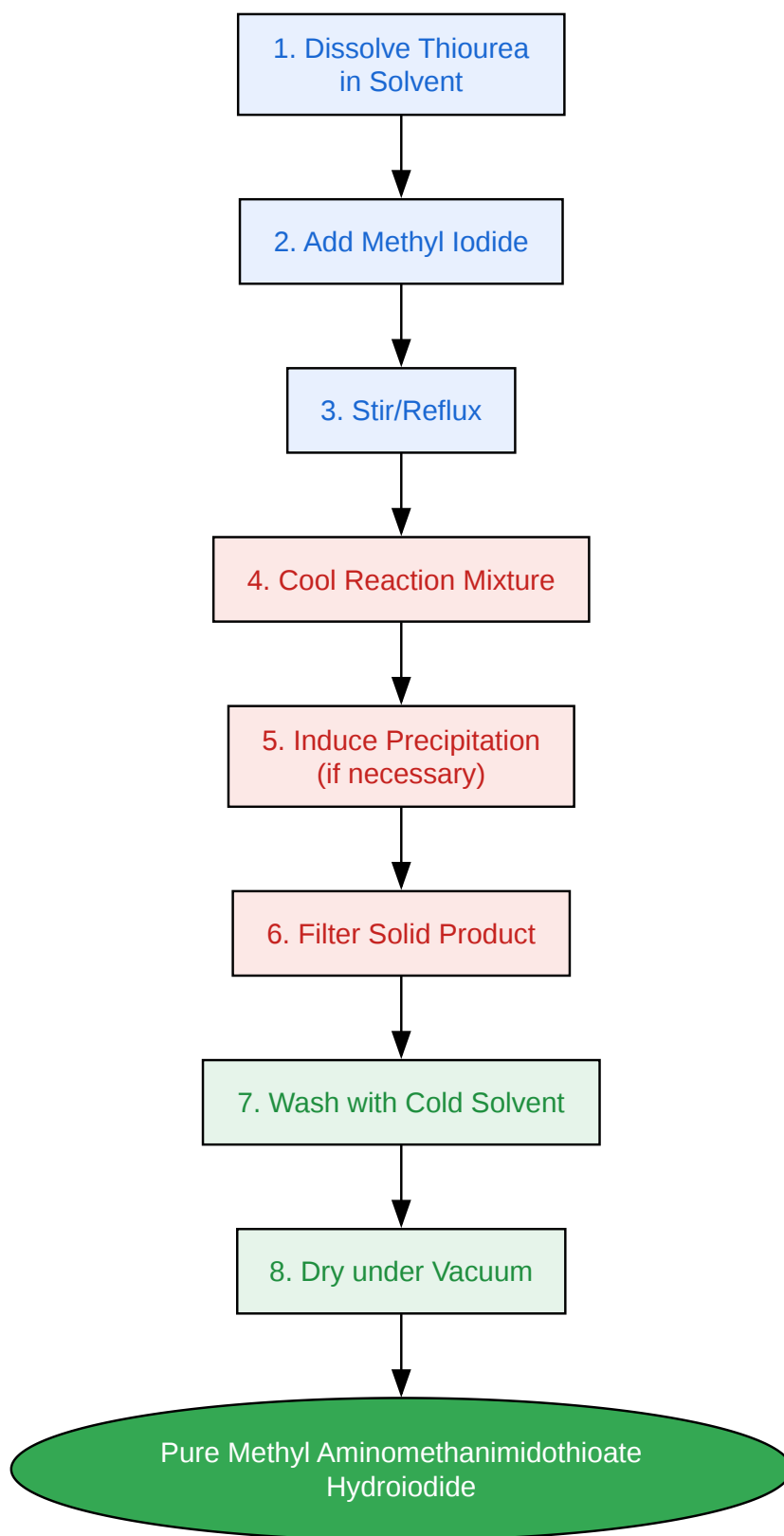
Synthesis Pathway of Methyl Aminomethanimidothioate Hydroiodide



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Caption: S-Alkylation of Thiourea with Methyl Iodide.

Experimental Workflow for Synthesis and Purification



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Caption: General experimental workflow for synthesis.

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